molecular formula C10H10N4O2 B8454383 methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate

methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate

Cat. No.: B8454383
M. Wt: 218.21 g/mol
InChI Key: NUZZXNSRIHUVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a triazole moiety and a carboxylate ester group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-7-3-4-8(14-11-5-6-12-14)9(13-7)10(15)16-2/h3-6H,1-2H3

InChI Key

NUZZXNSRIHUVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Esterification: The carboxylate ester group is typically introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amine-substituted derivatives.

Scientific Research Applications

Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with nucleic acids and proteins, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.

    3-(2H-1,2,3-Triazol-2-yl)pyridine: Lacks the methyl and ester groups, making it less complex.

    Methyl 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate: Similar but without the additional methyl group on the pyridine ring.

Uniqueness

Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is unique due to its combination of a triazole ring, a pyridine ring, and a carboxylate ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.

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